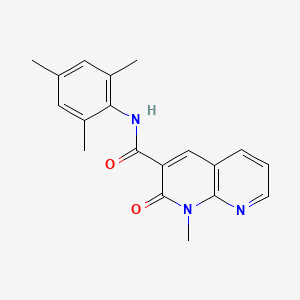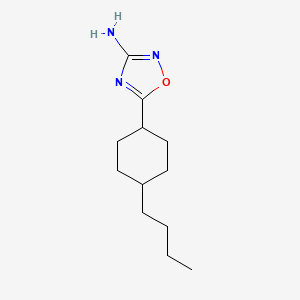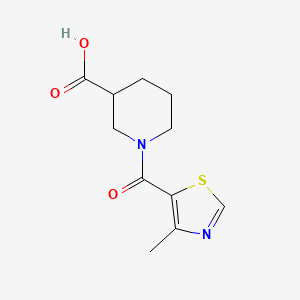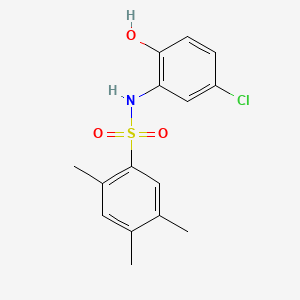
2-(3,4-Dichlorophenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,4-Dichlorophenyl)ethanesulfonamide” is a chemical compound with the molecular formula C8H9Cl2NO2S . It has a molecular weight of 254.14 . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “2-(3,4-Dichlorophenyl)ethanesulfonamide” is 1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(3,4-Dichlorophenyl)ethanesulfonamide” is a white to yellow solid . It has a molecular weight of 254.14 . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Environmental Impact of Chlorophenols
Chlorophenols, including those structurally similar to "2-(3,4-Dichlorophenyl)ethanesulfonamide", have been extensively reviewed to assess their impact on aquatic environments. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with toxicity increasing upon long-term exposure, especially to fish. The persistence of chlorophenols in the environment varies, becoming moderate to high depending on environmental conditions, despite their low bioaccumulation potential. A notable feature is their strong organoleptic effect, impacting the sensory properties of water (Krijgsheld & Gen, 1986).
Toxicology and Mutagenicity of 2,4-D Herbicide
The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to "2-(3,4-Dichlorophenyl)ethanesulfonamide", has been subject to scientometric reviews summarizing its toxicology and mutagenicity. Research trends focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target aquatic species. Future studies are suggested to concentrate on molecular biology, specifically gene expression, to better understand 2,4-D's toxicological impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Endocrine Disruption by DDT and DDE
DDT and its metabolites, including DDE, act as endocrine disruptors in humans and wildlife, with implications for reproductive and immune systems. Despite DDT's ban in the 1970s, its persistence and ability to bioaccumulate through the food chain highlight the continued relevance of research into its environmental and health impacts. The review focuses on how DDT and DDE exposure affects mitochondrial function and the apoptosis pathway, suggesting a direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Occupational Exposure to Chlorinated Solvents
Research on occupational exposure to chlorinated solvents, including ethanes like "2-(3,4-Dichlorophenyl)ethanesulfonamide", has been reviewed. These solvents are associated with central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. The review emphasizes the need for prospective biomarker studies to better understand the health impacts of such exposure (Ruder, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h1-2,5H,3-4H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVWVMPYWILAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCS(=O)(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2977984.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2977988.png)

![N-(2-(1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2977991.png)
![2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2977994.png)
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid](/img/structure/B2977995.png)


![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)

![3H-Benzimidazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2978003.png)
![N-isopentyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)

![1-(1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2978007.png)